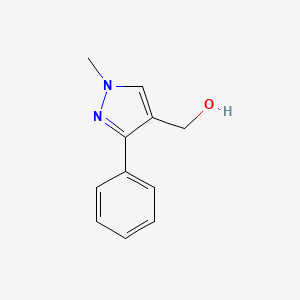![molecular formula C14H17NO5 B1416646 (3S)-1-[(2,4-二甲氧基苯基)甲基]-5-氧代吡咯烷-3-羧酸 CAS No. 755025-16-2](/img/structure/B1416646.png)
(3S)-1-[(2,4-二甲氧基苯基)甲基]-5-氧代吡咯烷-3-羧酸
描述
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carboxylic acid group (-COOH), a common functional group in organic chemistry. The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the dimethoxyphenyl group and the carboxylic acid group. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, the dimethoxyphenyl group, and the carboxylic acid group would all contribute to its overall structure.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The carboxylic acid group could participate in acid-base reactions, and the dimethoxyphenyl group could be involved in electrophilic aromatic substitution reactions, among others.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the dimethoxyphenyl group could affect its solubility in various solvents.科学研究应用
抗菌剂
化合物(3S)-1-[(2,4-二甲氧基苯基)甲基]-5-氧代吡咯烷-3-羧酸已在抗菌研究中得到探讨。Bouzard等人(1992)的研究发现,引入(3S)-3-氨基吡咯烷结构极大增强了某些衍生物的体外和体内抗菌活性(Bouzard et al., 1992)。
杂环化合物的合成
该化合物已被用于合成各种杂环化合物。例如,Zinchenko等人(2009)利用该化合物的衍生物合成了二氧代吡咯并[3,4-c]-和噻吩[3,4-c]异喹啉和烯啶(Zinchenko et al., 2009)。
有机化学研究
在有机化学中,该化合物已被研究用于合成新的分子结构。Srikrishna等人(2010)修订了涉及相关化合物反应产物的结构赋值,展示了有机合成中准确结构确定的复杂性和重要性(Srikrishna et al., 2010)。
手性识别剂
Piwowarczyk等人(2008)研究了相关化合物的对映体作为手性识别剂的潜力。这项研究突显了这类化合物在立体选择性化学过程中的相关性(Piwowarczyk et al., 2008)。
安全和危害
Without specific data, it’s hard to provide detailed safety and hazard information for this compound. However, as with any chemical, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
未来方向
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties.
属性
IUPAC Name |
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

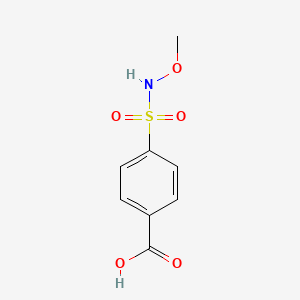
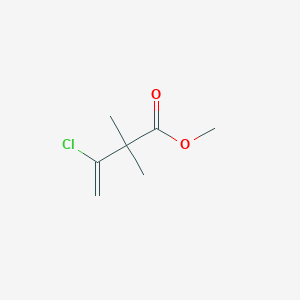
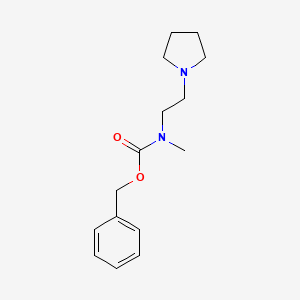
![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
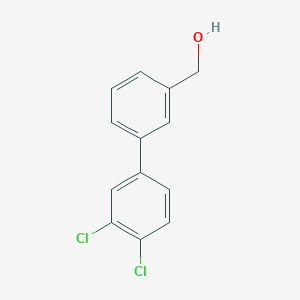
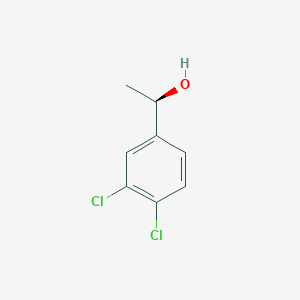
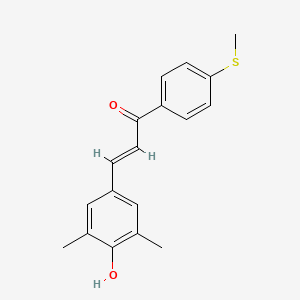
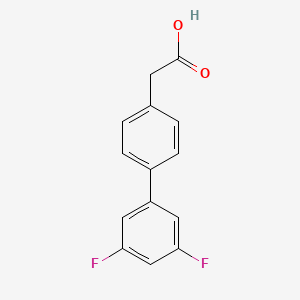
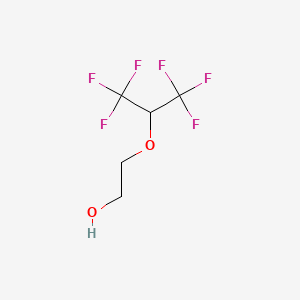
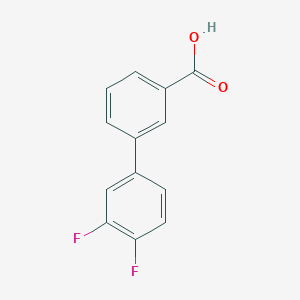
![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)
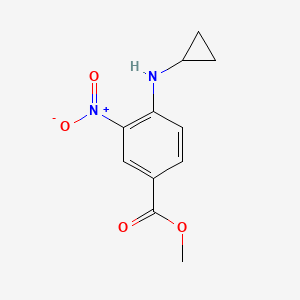
![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
